molecular formula C6H5N5O6 B12619508 N-Methyl-2,4,6-trinitropyridin-3-amine CAS No. 920502-83-6

N-Methyl-2,4,6-trinitropyridin-3-amine

Cat. No.: B12619508
CAS No.: 920502-83-6
M. Wt: 243.13 g/mol
InChI Key: WMQZXQJQIXAQIP-UHFFFAOYSA-N
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Description

N-Methyl-2,4,6-trinitropyridin-3-amine is a chemical compound characterized by the presence of a pyridine ring substituted with three nitro groups and an N-methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2,4,6-trinitropyridin-3-amine typically involves the nitration of a pyridine derivative followed by the introduction of the N-methylamine group. One common method involves the nitration of 2,4,6-trinitropyridine using a mixture of concentrated nitric acid and sulfuric acid. The resulting trinitropyridine is then reacted with methylamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis to ensure safety and scalability. This method minimizes the accumulation of highly energetic and potentially explosive intermediates, allowing for safer large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2,4,6-trinitropyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of N-Methyl-2,4,6-triaminopyridin-3-amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-Methyl-2,4,6-trinitropyridin-3-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Materials Science: Investigated for its potential use in the development of high-energy materials and explosives.

    Biology and Medicine: Studied for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of N-Methyl-2,4,6-trinitropyridin-3-amine involves its interaction with molecular targets through its nitro and amine groups. These interactions can lead to various biochemical effects, including the inhibition or activation of specific enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trinitrotoluene (TNT): Similar in having three nitro groups but differs in the presence of a toluene ring instead of a pyridine ring.

    2,4,6-Trinitrophenol (Picric Acid): Similar in having three nitro groups but differs in the presence of a phenol ring.

Uniqueness

N-Methyl-2,4,6-trinitropyridin-3-amine is unique due to the presence of both the pyridine ring and the N-methylamine group, which confer distinct chemical properties and reactivity compared to other trinitro compounds.

Properties

CAS No.

920502-83-6

Molecular Formula

C6H5N5O6

Molecular Weight

243.13 g/mol

IUPAC Name

N-methyl-2,4,6-trinitropyridin-3-amine

InChI

InChI=1S/C6H5N5O6/c1-7-5-3(9(12)13)2-4(10(14)15)8-6(5)11(16)17/h2,7H,1H3

InChI Key

WMQZXQJQIXAQIP-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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